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Compound of Interest

Compound Name: Styrene acrylonitrile

Cat. No.: B1196111

For researchers, scientists, and drug development professionals, ensuring the safety of
materials that come into contact with food and other consumable products is paramount. This
guide provides an in-depth comparison of Styrene Acrylonitrile (SAN) with other common
food contact materials, including polycarbonate (PC) and glass. By examining experimental
data on leaching and migration, this document aims to be an essential resource for making
informed decisions on material selection.

Styrene Acrylonitrile (SAN) is a copolymer plastic widely used in a variety of food contact
applications due to its transparency, rigidity, and chemical resistance. However, concerns
regarding the potential migration of its constituent monomers, styrene and acrylonitrile, as well
as other intentionally and non-intentionally added substances (NIAS), into foodstuffs
necessitate a thorough evaluation. This guide presents a comparative analysis of SAN's
performance against alternatives, supported by quantitative data and detailed experimental
methodologies.

Overall Migration: A Measure of Inertness

Overall migration testing determines the total amount of non-volatile substances that can
transfer from a food contact material into a food simulant. This provides a general measure of
the material's inertness. The European Union's Regulation (EU) No 10/2011 sets an overall
migration limit (OML) of 10 mg/dmz?, representing the maximum permitted amount of total
substance release.
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Overall
. . Test . .
Material Food Simulant o Migration Reference
Conditions
(mgl/dm?)
Polypropylene Vegetable Oil 10 days at 40°C 1.7-6.1 (in 9 of 1
(PP) Lunch Box (Simulant D2) (OM2) 15 samples)
Low-Density
10% Ethanol
Polyethylene ] 10 days at 40°C 42-58 [2]
(Simulant A)
(LDPE)
Low-Density ] ]
3% Acetic Acid
Polyethylene ) 10 days at 40°C 4.2-57 [2]
(Simulant B)
(LDPE)
Microwavable )
) Microwave &
Plastic ) ] ) 43-7.8
] 4% Acetic Acid Conventional [3][4]
Containers (PE, ) (average)
Heating
PP, PCT, PC)
Microwavable i
) Microwave &
Plastic ] 48-7.7
) Water Conventional [31[4]
Containers (PE, ) (average)
Heating

PP, PCT, PC)

Specific Migration: Focusing on Monomers and
Oligomers

Specific migration testing quantifies the transfer of individual, identified substances from the
food contact material. This is crucial for assessing the risk associated with potentially toxic
compounds like styrene and acrylonitrile.

Styrene Migration

Styrene is a monomer used in the production of SAN and polystyrene. Its migration is
influenced by factors such as temperature, contact time, and the fat content of the food.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://measurlabs.com/methods/overall-migration-test-oml/
https://journal-of-agroalimentary.ro/admin/articole/97635L49_Vol_19_3__2013_305-308.pdf
https://journal-of-agroalimentary.ro/admin/articole/97635L49_Vol_19_3__2013_305-308.pdf
https://consensus.app/papers/a-comparative-study-on-the-migration-of-substances-from-park-kim/6dfa0c8c42925560a61d0944dc62e5bf/
https://pubmed.ncbi.nlm.nih.gov/34913404/
https://consensus.app/papers/a-comparative-study-on-the-migration-of-substances-from-park-kim/6dfa0c8c42925560a61d0944dc62e5bf/
https://pubmed.ncbi.nlm.nih.gov/34913404/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Material

Food/Simulant

Test
Conditions

Styrene
Migration

Reference

Polystyrene (PS)
Pots

Yogurt

50 days at 8°C

Up to 15 ug/kg

[5]

Polystyrene (PS)
Pots

10%, 20%, 50%
Ethanol

10 days at 40°C

> 40 pg/kg (in
most cases)

[5]

Expanded
Polystyrene
(EPS)

8% Ethanol

18 days at 51°C

49.3 10 228.5
ug/L

[2]

Polystyrene (PS)
Cups

Hot Tea, Milk,
Cocoa Milk

Various times
and

temperatures

0.61 to 8.65 ug/L

[6]

Polystyrene (PS)

Containers

95% Ethanol

2 hours at 70°C

5.57 pg/mL

[6]

Polystyrene (PS)
Meat Trays

95% Ethanol

10 days at 5°C

0.411 pg/mL

[6]

Polystyrene (PS)
Packaging

Various Foods

Not specified

2.6 to 163 ng/g

[7]

Foamed
Polystyrene (PS)
Cups

Milk

2 hours at 70°C

89 ng/g

[4]

Acrylonitrile Migration

Acrylonitrile is another key monomer in SAN. European regulations stipulate that there should

be no detectable migration of acrylonitrile into food, with a detection limit of 0.01 mg/kg.[8]
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) . Test Acrylonitrile
Material Food Simulant . ] . Reference
Conditions Migration
SAN/ABS
95% Ethanol 24 hours at 40°C  Upto 9.6 pg/dmz  [9]

Granulates
SAN/ABS
Kitchen Device 3% Acetic Acid 24 hours at 40°C  Upto 5.2 ug/dm?z  [9]
Parts
Polypropylene Upto 6 weeksat  13.58 pg/k

YPropy Water P ) _”9 g [10]
(PP) 20°C (equilibrium)
Polypropylene Upto 6 weeksat  16.58 pg/k

ypropy Water p ' .Hq g [10]
(PP) 44°C (equilibrium)
Polypropylene Upto 6 weeksat  15.07 pg/k

YPIopY 50% Ethanol P ) .ug-j J [10]
(PP) 20°C (equilibrium)
Polypropylene Upto 6 weeksat  16.40 pg/k

YPropY 50% Ethanol P ) _ug_l g [10]
(PP) 44°C (equilibrium)

Oligomer Migration from SAN

Oligomers, which are small polymer chains, can also migrate from SAN. A study on SAN

articles under hot-fill conditions (70°C for 2 hours) found that the migration of trimers into water,
3% acetic acid, and 10% and 20% ethanol was not detectable above 9 pg/dmz2.[11][12]
However, migration into 50% ethanol, a simulant for milk, was significantly higher at 124

png/dmz2 during the third migration test, which was shown to overestimate the actual migration
into milk (< 11 pg/dm?).[11][12]

Migration of Additives and Non-Intentionally Added
Substances (NIAS)

Beyond monomers and oligomers, other substances can migrate from plastic food contact

materials. These include intentionally added substances (IAS) like antioxidants and plasticizers,

and non-intentionally added substances (NIAS), which can be impurities, reaction byproducts,

or degradation products.[13][14][15]
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A study on microwavable plastic food containers, including some made of SAN, identified 42
IAS and over 100 NIAS migrating into food simulants.[16] The migration of these substances
was generally higher in 95% ethanol and decreased with repeated use.[14][16] For some
containers, the concentration of certain NIAS, such as the antioxidant Irgafos 168 OXO,
exceeded toxicological concern thresholds.[16]

Comparison with Alternative Materials
Polycarbonate (PC)

Polycarbonate has been a popular choice for food containers due to its high impact resistance
and clarity. However, concerns over the migration of bisphenol A (BPA), a known endocrine
disruptor, have led to restrictions on its use, particularly in items for infants and young children.
[17] Studies have shown that BPA can leach from PC containers, with migration levels
influenced by temperature and the food simulant used.[9] For instance, one study found the
highest BPA migration of 54.3 pg/L in 50% ethanol at 70°C.[9]

Glass

Glass is generally considered an inert material with a low potential for chemical leaching,
making it a safe choice for food contact.[18][19] However, the type of glass and the presence of
any decorative glazes can influence its safety.[20] Soda-lime glass, a common type, can leach
alkali, but this is often mitigated through surface treatments.[5] Borosilicate glass is considered
very safe as it does not leach harmful chemicals.[13] While glass itself is a strong barrier, some
glass containers may have coatings or liners that could be a source of migrating substances.
[13] It is also important to consider that acidic foods can accelerate the leaching of heavy
metals from glazes on ceramic and some types of glass.[20]

Experimental Protocols
Overall Migration Testing

Overall migration is determined gravimetrically after exposing the food contact material to a
food simulant under specific time and temperature conditions as outlined in regulations like EU
10/2011.
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Remove Simulant from Contact with Sample

:

Evaporate Simulant to Dryness
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Weigh the Non-Volatile Residue
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Calculate Overall Migration (mg/dm?)
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Workflow for Overall Migration Testing.
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Specific Migration Testing (Styrene and Acrylonitrile)

Specific migration analysis for substances like styrene and acrylonitrile typically involves
exposure to a food simulant followed by analysis using chromatographic techniques.

1. Sample Preparation and Exposure:

A known surface area of the SAN material is brought into contact with a specific volume of a
selected food simulant (e.g., 10% ethanol for aqueous foods, 50% ethanol for dairy products,
or olive oil for fatty foods).

The test is conducted under controlled time and temperature conditions that simulate the
intended use of the product (e.g., 10 days at 40°C for long-term storage at room
temperature, or 2 hours at 70°C for hot-fill applications).[8][17]

. Analytical Determination using Gas Chromatography-Mass Spectrometry (GC-MS):

Sample Introduction: An aliquot of the food simulant is taken after the exposure period. For
volatile compounds like styrene and acrylonitrile, headspace sampling (HS) is often
employed. In this technique, the vial containing the simulant is heated to allow the analytes
to partition into the gas phase above the liquid. A sample of this headspace is then injected
into the GC.

Gas Chromatography (GC): The injected sample is vaporized and carried by an inert gas
through a capillary column. The column separates the different components of the sample
based on their volatility and interaction with the stationary phase of the column.

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the
mass spectrometer. Here, they are ionized and fragmented. The mass-to-charge ratio of the
resulting ions is measured, creating a unique mass spectrum for each compound, which acts
as a chemical fingerprint for identification.

Quantification: By comparing the peak area of the analyte in the sample to a calibration
curve prepared with known concentrations of styrene and acrylonitrile standards, the
concentration of the migrated substance in the food simulant can be accurately determined.
[18][21]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.aimplas.net/blog/testing-conditions-for-overall-and-specific-migration-test-for-packaging/
https://dergipark.org.tr/tr/download/article-file/486886
http://apps.thermoscientific.com/media/cmd/flipbooks/AI10382-GC-MS-Food-Safety-Analysis/files/assets/common/downloads/AI10382-GC-MS-Food%20Safety-Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sample Exposure

SAN Sample in Contact with Food Simulant

'

Incubation (Time and Temperature)

GC-MS Analysis

Headspace Sampling of Simulant

'

Injection into Gas Chromatograph

'

Separation in GC Column

'

lonization and Fragmentation in Mass Spectrometer

'

Detection and Quantification

Click to download full resolution via product page
Workflow for Specific Migration Analysis using GC-MS.

Conclusion
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The selection of a food contact material requires a careful balancing of properties, cost, and,
most importantly, safety. While SAN offers good performance for many applications, the
potential for migration of monomers, oligomers, and other substances must be carefully
assessed, particularly under conditions of high temperature and with fatty foods. The data
presented in this guide highlights that while migration from SAN is generally within regulatory
limits under many conditions, certain scenarios can lead to higher levels of leachables.

Polycarbonate, while durable, presents concerns regarding BPA migration. Glass remains a
very safe option from a migration perspective, though its physical properties and cost may not
be suitable for all applications.

For researchers and professionals in drug development and food science, a thorough
understanding of the migration testing protocols and the factors influencing leaching is
essential. This guide serves as a foundational resource for navigating these complexities and
ensuring the safety and integrity of products that come into contact with what we consume.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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